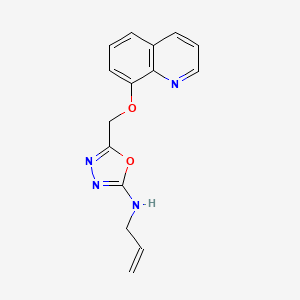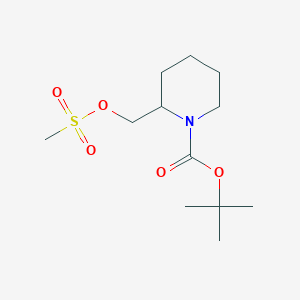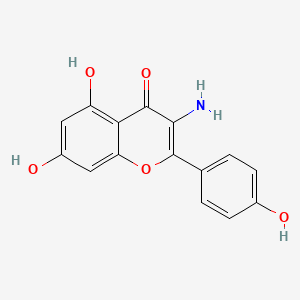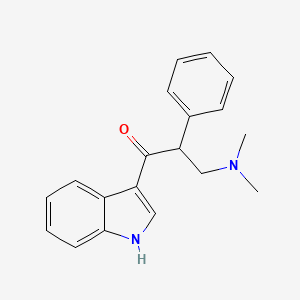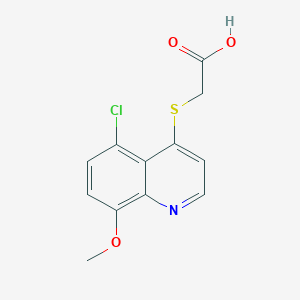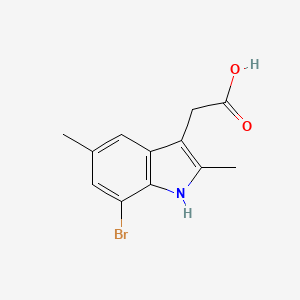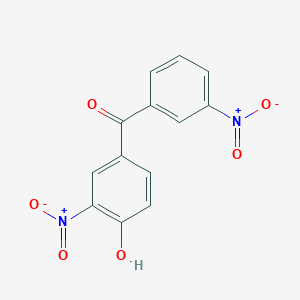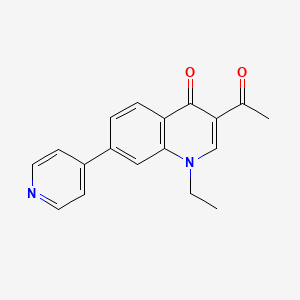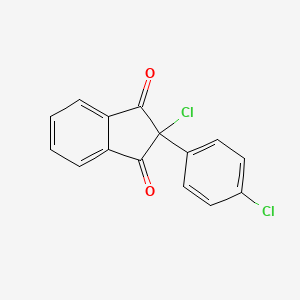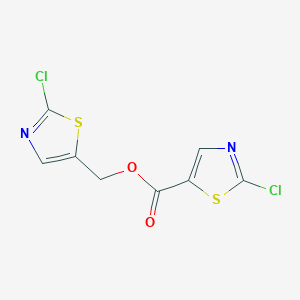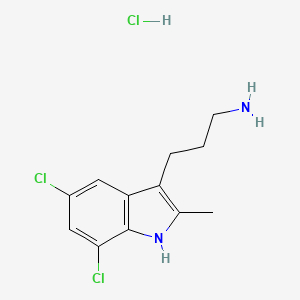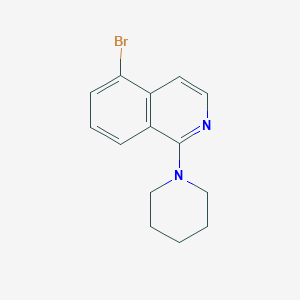
5-Bromo-1-(piperidin-1-yl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(piperidin-1-yl)isoquinoline is a chemical compound with the molecular formula C14H15BrN2 It is an isoquinoline derivative, which means it contains a benzene ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(piperidin-1-yl)isoquinoline typically involves the bromination of isoquinoline derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine in nitrobenzene as a solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-(piperidin-1-yl)isoquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine in nitrobenzene is commonly used for bromination reactions.
Suzuki–Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while coupling reactions can produce complex polycyclic compounds.
Applications De Recherche Scientifique
5-Bromo-1-(piperidin-1-yl)isoquinoline has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Bromo-1-(piperidin-1-yl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromoisoquinoline: Another brominated isoquinoline derivative with similar chemical properties.
1-(Piperidin-1-yl)isoquinoline: Lacks the bromine atom but shares the piperidine and isoquinoline structure.
Uniqueness
5-Bromo-1-(piperidin-1-yl)isoquinoline is unique due to the presence of both the bromine atom and the piperidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C14H15BrN2 |
|---|---|
Poids moléculaire |
291.19 g/mol |
Nom IUPAC |
5-bromo-1-piperidin-1-ylisoquinoline |
InChI |
InChI=1S/C14H15BrN2/c15-13-6-4-5-12-11(13)7-8-16-14(12)17-9-2-1-3-10-17/h4-8H,1-3,9-10H2 |
Clé InChI |
VWARYMSDYIHDKC-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC=CC3=C2C=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




